Songarosaponin C
CAS No.: 141544-48-1
Cat. No.: VC21362515
Molecular Formula: C10H13NO2
Molecular Weight: 1089.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141544-48-1 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 1089.3 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C54H88O22/c1-24-32(59)39(66)43(74-45-41(68)37(64)34(61)26(20-56)71-45)54(75-24,76-46-42(38(65)35(62)27(21-57)72-46)73-44-40(67)36(63)33(60)25(19-55)70-44)30-8-11-48(4)28(49(30,5)22-58)9-12-50(6)29(48)10-13-53-31-18-47(2,3)14-16-52(31,23-69-53)17-15-51(50,53)7/h10,13,24-46,55-68H,8-9,11-12,14-23H2,1-7H3/t24-,25-,26-,27-,28?,29?,30?,31+,32-,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,48+,49?,50-,51+,52?,53?,54+/m1/s1 |
Standard InChI Key | QCTOOMMAXGMSIZ-UWEADKLSSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(C2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(CCC7([C@@H]5CC(CC7)(C)C)CO6)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Introduction
Chemical Structure and Classification
Songarosaponin C belongs to the oleanane-type triterpene saponins, a family of glycosides widely distributed in plants. According to research data, its complete chemical structure is 3-O-[beta-D-glucopyranosyl-(1→4)]-[beta-D-glucopyranosyl-(1→3)]-[beta-D-glucopyranosyl-(1→2)]-beta-D-fucopyranosyl]-13 beta,28-epoxyolea-11-ene-3 beta,23-diol .
The structural characteristics that define Songarosaponin C include:
-
An oleanane triterpene skeleton
-
A characteristic 13β,28-epoxy group
-
A double bond at position 11
-
Hydroxyl groups at positions 3β and 23
-
A complex sugar chain attached at position 3
This structure distinguishes it from related compounds Songarosaponin A and B, which have different functional groups and glycosylation patterns.
Natural Sources and Distribution
Songarosaponin C has been isolated primarily from plants in the Scrophulariaceae family. The primary natural sources are:
Plant Species | Plant Family | Plant Part | Reference |
---|---|---|---|
Verbascum songaricum | Scrophulariaceae | Aerial parts | , |
Verbascum thapsiforme | Scrophulariaceae | Not specified |
These Verbascum species, commonly known as mullein, have a long history in traditional medicine. Their widespread distribution contributes to the availability of Songarosaponin C for research purposes.
Immunosuppressive Properties
The most significant biological activity of Songarosaponin C is its potent immunosuppressive effect. Research indicates that among related saponins, Songarosaponin C possesses the highest immunosuppressive activity in vitro .
This property has important implications for several therapeutic applications:
-
Potential treatment for autoimmune disorders
-
Prevention of transplant rejection
-
Management of inflammatory conditions
Studies by Hartleb and Seifert (1995) have specifically highlighted the immunosuppressive capacity of this compound, making it particularly interesting for immunopharmacological research .
Comparison with Related Triterpenoid Saponins
Songarosaponin C belongs to a family of compounds that includes Songarosaponin A and B. Below is a comparative analysis of their structural features:
The key differences between these compounds include:
-
Songarosaponin A features a diene system at positions 11,13 and three hydroxyl groups
-
Songarosaponin B contains a single double bond at position 11 and four hydroxyl groups
-
Songarosaponin C is characterized by its 13β,28-epoxy group and two hydroxyl groups
Biological Activities in Broader Context
While the immunosuppressive activity of Songarosaponin C has been well-documented, it's important to understand this compound within the broader context of saponin bioactivity. Triterpenoid saponins as a class demonstrate various pharmacological properties:
Research examining the selective cytotoxicity of saponins against cancer cell lines provides a framework for understanding how compounds like Songarosaponin C might interact with different cell types .
Pharmacological Significance and Structure-Activity Relationship
Songarosaponin C's immunosuppressive activity appears to be related to its unique structure. The 13β,28-epoxy group, which is a distinguishing structural feature compared to Songarosaponins A and B, may contribute to its enhanced immunosuppressive properties .
The relationship between structure and activity follows patterns observed in other triterpenoid saponins:
-
The aglycone (sapogenin) portion typically determines the primary biological activity
-
Sugar moieties often influence solubility, bioavailability, and target specificity
-
Specific functional groups (like the epoxy group in Songarosaponin C) can significantly enhance certain activities
Research Applications and Future Perspectives
Given its powerful immunosuppressive properties, Songarosaponin C presents several promising research avenues:
-
Development of novel immunosuppressive agents for autoimmune disorders
-
Exploration of semisynthetic derivatives with enhanced properties
-
Investigation of its mechanism of action at the molecular level
-
Potential applications in transplantation medicine
The compound's high immunosuppressive potency makes it an excellent candidate for further pharmacological exploration, particularly in conditions where selective immune modulation is desired.
Analytical Detection and Identification
Identification and quantification of Songarosaponin C in plant materials typically involve:
-
Extraction with appropriate solvents
-
Separation using chromatographic techniques
-
Structural confirmation via spectroscopic methods (NMR, MS)
The characteristic NMR and mass spectral patterns allow for reliable identification of this compound in complex mixtures and plant extracts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume